1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-
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Overview
Description
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1’-biphenyl]-3-yl)- is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
One common synthetic route involves the cyclization of amido-nitriles under mild conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve the use of nickel-catalyzed addition reactions and other advanced techniques to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and chloro substituents can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents and conditions for these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Scientific Research Applications
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1’-biphenyl]-3-yl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical processes . The biphenyl and chloro substituents contribute to the compound’s ability to interact with biological membranes and proteins, potentially modulating their function and activity .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1’-biphenyl]-3-yl)- stands out due to its unique combination of biphenyl and chloro substituents. Similar compounds include:
1H-Imidazole, 1-methyl-: A simpler imidazole derivative with different substituents and properties.
1,3,5-tris((1H-imidazol-1-yl)methyl)benzene: A compound with multiple imidazole groups, used in coordination chemistry and materials science.
5-(1H-imidazol-1-yl)-1,3-benzenedicarboxylic acid: An imidazole derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks.
Properties
Molecular Formula |
C29H25ClN4 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloro-3-phenylanilino)methyl]imidazol-1-yl]methyl]-5-phenylaniline |
InChI |
InChI=1S/C29H25ClN4/c30-28-14-13-25(16-27(28)22-9-5-2-6-10-22)33-18-26-17-32-20-34(26)19-24-12-11-23(15-29(24)31)21-7-3-1-4-8-21/h1-17,20,33H,18-19,31H2 |
InChI Key |
LEHXVLBINZJAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CN3C=NC=C3CNC4=CC(=C(C=C4)Cl)C5=CC=CC=C5)N |
Origin of Product |
United States |
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